4-[bis(2-methylpropyl)sulfamoyl]-N-(4-fluorophenyl)benzamide
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Description
Scientific Research Applications
Carbonic Anhydrase Inhibitors
Aromatic sulfonamides, including compounds structurally related to 4-[bis(2-methylpropyl)sulfamoyl]-N-(4-fluorophenyl)benzamide, have been investigated for their potential as inhibitors of carbonic anhydrase isoenzymes. These compounds exhibit nanomolar inhibitory concentrations, highlighting their potential in therapeutic applications targeting carbonic anhydrases, which play a crucial role in various physiological processes such as respiration and acid-base balance (Supuran, Maresca, Gregáň, & Remko, 2013).
Polyamide Synthesis
Research has also focused on the synthesis and properties of novel aromatic polyamides based on multi-ring flexible dicarboxylic acids. These studies contribute to the development of materials with potential applications in high-performance polymers, highlighting the broader chemical utility of compounds structurally related to this compound in materials science (Hsiao & Chang, 1996).
Aromatic Polyimides
Further research into transparent aromatic polyimides derived from thiophenyl-substituted benzidines, incorporating structures similar to this compound, has been conducted. These studies offer insights into creating materials with high refractive indices and small birefringences, suitable for optical applications (Tapaswi et al., 2015).
Electroactive Polyamides
The development of electroactive polyamides with bis(diphenylamino)-fluorene units showcases the potential of utilizing compounds related to this compound in the synthesis of materials for electronic applications. These polyamides exhibit excellent solubility, thermal stability, and reversible electrochromic characteristics (Sun et al., 2016).
Properties
IUPAC Name |
4-[bis(2-methylpropyl)sulfamoyl]-N-(4-fluorophenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27FN2O3S/c1-15(2)13-24(14-16(3)4)28(26,27)20-11-5-17(6-12-20)21(25)23-19-9-7-18(22)8-10-19/h5-12,15-16H,13-14H2,1-4H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILGDDIAAZOROGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC(C)C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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